molecular formula C43H65N11O13S2 B3026480 Oxytocin free acid CAS No. 24346-32-5

Oxytocin free acid

Cat. No.: B3026480
CAS No.: 24346-32-5
M. Wt: 1008.2
InChI Key: NFBCSRNZYJJWNB-DSZYJQQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxytocin free acid is a peptide hormone and neuropeptide that plays a crucial role in various physiological processes. It is composed of nine amino acids, forming a nonapeptide structure. Oxytocin is primarily known for its role in childbirth and lactation, where it stimulates uterine contractions and milk ejection, respectively . Additionally, oxytocin is involved in social bonding, sexual reproduction, and emotional regulation .

Mechanism of Action

Target of Action

Oxytocin, a neuropeptide hormone, primarily targets the oxytocin receptors . These receptors are widely distributed throughout the central nervous system and peripheral tissues . The oxytocin receptor is a Gq coupled G-protein coupled receptor (GPCR) . The activation of these receptors leads to a cascade that results in a significant influx of calcium ions into the cell .

Mode of Action

Oxytocin interacts with its receptors, influencing neuronal activity and neurotransmitter release . This interaction leads to changes in social behavior like trust and empathy . The activation of the oxytocin receptor leads to a cascade that results in a significant influx of calcium ions into the cell . These calcium ions then act on targets, including myosin light-chain kinase, which facilitates smooth muscle contraction .

Biochemical Pathways

Oxytocin receptor activation stimulates phospholipase C (PLC), resulting in the production of inositol 1, 4, 5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG) . IP3 releases Ca2+ from intracellular stores . This pathway underpins the majority of the functions of oxytocin .

Pharmacokinetics

Oxytocin is produced in the hypothalamus and is secreted from the paraventricular nucleus to the posterior pituitary where it is stored . It is then released in pulses during childbirth to induce uterine contractions . The half-life of oxytocin is much longer in cerebrospinal fluid (CSF) than in plasma .

Result of Action

The primary result of oxytocin’s action is the induction or strengthening of uterine contractions in pregnant women to aid in labor and delivery or to control postpartum bleeding . It also plays an important role in pair bonding, social cognition and functioning, and even fear conditioning . Furthermore, oxytocin also serves a role in metabolic homeostasis and cardiovascular regulation .

Action Environment

The effects of oxytocin can be influenced by various environmental factors. For instance, the number of oxytocin receptors in the uterine muscle increases during the last few months of pregnancy, and the receptors become more sensitized . This helps to prepare for labor. Uterine production of oxytocin is largely responsible for triggering normal labor and delivery . During labor, the baby’s head exerts pressure on the cervix, which stimulates oxytocin production . This acts on receptors in the uterus which causes an increase in intracellular calcium ions . Contractions release further oxytocin, forming a positive feedback loop .

Biochemical Analysis

Biochemical Properties

Oxytocin free acid interacts with various enzymes, proteins, and other biomolecules. It binds copper ions in nature, with the structure of oxytocin in interaction with Cu2+ determined by NMR, showing which atoms of the peptide are involved in binding . Oxytocin also influences metabolic processes, such as glucose homeostasis and energy expenditure .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It modulates mitochondrial biogenesis, enhances glucose uptake, and optimizes energy utilization, thereby contributing to overall metabolic stability . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . It also influences the regulation of metabolic functions, showing its capability to influence body weight, insulin sensitivity, and lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have reported that the effects of oxytocin on memory are mainly dose-dependent, with intracerebroventricular injections at low-doses facilitating memory performance while high-doses have an inhibitory effect .

Metabolic Pathways

This compound is involved in various metabolic pathways. It plays a role in the regulation of metabolic functions, showing its capability to influence body weight, insulin sensitivity, and lipid metabolism . It also impacts energy balance by improving glucose uptake in muscle and adipose cells and reducing gluconeogenesis in the liver, contributing to improved overall glucose homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is produced by the neuroendocrine cells of the hypothalamus, in the paraventricular (PVN; mainly from its magnocellular cells) and the supraoptic nucleus (SON) . The peripherally secreted oxytocin acts into the uterine smooth muscle cells and into the muscle-like cells (myoepithelial cells) into the breast .

Subcellular Localization

It is known that oxytocin is produced and released outside the nervous system, such as the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxytocin free acid is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves anchoring the first amino acid onto a resin, followed by sequential addition of protected amino acids . The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which allows for efficient and high-yield synthesis. The process is optimized for scalability, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxytocin free acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBCSRNZYJJWNB-DSZYJQQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N11O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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